molecular formula C10H12INO2 B12335334 (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate CAS No. 1217644-98-8

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate

Cat. No.: B12335334
CAS No.: 1217644-98-8
M. Wt: 305.11 g/mol
InChI Key: SGJQYHJXPGZOPH-LURJTMIESA-N
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Description

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a benzoate ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2-(1-aminoethyl)-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification is achieved through techniques such as recrystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its binding affinity to certain proteins and enzymes. The compound can interfere with enzymatic activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-aminoethyl)-benzoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Methyl 2-(1-aminoethyl)-5-bromobenzoate: Contains a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    Methyl 2-(1-aminoethyl)-5-chlorobenzoate:

Uniqueness

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with iodine-sensitive targets .

Properties

CAS No.

1217644-98-8

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-[(1S)-1-aminoethyl]-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1

InChI Key

SGJQYHJXPGZOPH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)I)C(=O)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)I)C(=O)OC)N

Origin of Product

United States

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